molecular formula C11H13NO3 B1442549 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 1249049-37-3

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1442549
M. Wt: 207.23 g/mol
InChI Key: ZUFHBIONPYXSHS-UHFFFAOYSA-N
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Description

“6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that the compound belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities2.



Molecular Structure Analysis

The molecular structure of “6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is not explicitly available. However, the InChI code for a similar compound, 6-methyl-2-oxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile, is provided1.



Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid”. However, related compounds have been studied for their reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” are not explicitly available. However, a similar compound, 6-methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, has a molecular weight of 188.231.


Scientific Research Applications

Antioxidant Activity and Analytical Methods

Analytical Methods for Determining Antioxidant Activity

A review by Munteanu and Apetrei (2021) discusses the importance of antioxidants and presents critical analyses of the most significant tests used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) test and the Ferric Reducing Antioxidant Power (FRAP) test. These methods are essential for assessing the antioxidant capacity of complex samples, including those involving carboxylic acids like 6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, through spectrophotometry and electrochemical biosensors (Munteanu & Apetrei, 2021).

Environmental and Industrial Applications

Solvent Developments for Liquid-Liquid Extraction of Carboxylic Acids

Sprakel and Schuur (2019) review solvent developments for the liquid-liquid extraction (LLX) of carboxylic acids from aqueous streams, a critical process for the bio-based production of plastics and other chemicals. This study emphasizes the need for efficient extraction methods that can operate at lower acid concentrations, discussing solvents like ionic liquids and improvements in traditional amines and organophosphorous extractants. The research points to the relevance of carboxylic acid derivatives in industrial applications and their extraction and purification technologies (Sprakel & Schuur, 2019).

Safety And Hazards

The safety and hazards of “6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” are not explicitly available in the resources.


Future Directions

There is no specific information available on the future directions of “6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid”. However, related compounds have been studied for their antimicrobial and anticancer potential3, indicating potential areas of future research.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

6-methyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6-2-3-9-7(4-6)5-8(11(14)15)10(13)12-9/h5-6H,2-4H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFHBIONPYXSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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Reactant of Route 6
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